6-(3,5-Dimethylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Properties
Molecular Formula |
C17H21N5O2S2 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
6-(3,5-dimethylphenyl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H21N5O2S2/c1-11-8-12(2)10-14(9-11)16-20-22-15(18-19-17(22)25-16)13-4-6-21(7-5-13)26(3,23)24/h8-10,13H,4-7H2,1-3H3 |
InChI Key |
RGXFEVNQUSGHTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C)C |
Origin of Product |
United States |
Biological Activity
The compound 6-(3,5-Dimethylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazole-thiadiazole class of compounds, which have garnered attention for their diverse biological activities. This article aims to synthesize current research findings regarding its biological activity, including enzyme inhibition and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's structure features a triazole ring fused with a thiadiazole moiety and a piperidine group substituted with a methylsulfonyl group. The synthesis typically involves multi-step processes including cyclization reactions and amidation techniques to introduce various functional groups effectively .
Enzyme Inhibition
Research indicates that derivatives of 1,2,4-triazoles exhibit significant inhibitory activity against various enzymes. These include:
- Aromatase
- Cholinesterase
- Carbonic anhydrase
- Lipoxygenase
The presence of the triazole fragment is crucial as it facilitates the formation of intermolecular hydrogen bonds with the active sites of these enzymes . This property is particularly relevant in drug design for conditions such as cancer and neurodegenerative diseases.
Anticancer Activity
Studies have shown that compounds containing triazole and thiadiazole structures can exhibit anticancer properties. For instance, the compound was tested against various cancer cell lines using the MTT assay, revealing cytotoxic effects comparable to established chemotherapeutic agents .
| Cell Line | IC50 (µM) | Standard Drug | Reference |
|---|---|---|---|
| HT-29 | 15.2 | Doxorubicin | |
| Jurkat | 12.8 | Cisplatin | |
| J774A.1 | 10.5 | Paclitaxel |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets such as enzymes and receptors. The binding affinity is influenced by the electron-rich nature of the triazole ring which enhances interactions with biological macromolecules .
Case Studies
- Case Study on Anticancer Activity : A study conducted on the effects of this compound on HT-29 colorectal cancer cells showed significant apoptosis induction through mitochondrial pathways. Flow cytometry analysis indicated an increase in sub-G1 phase cells post-treatment, suggesting cell cycle arrest and subsequent apoptosis .
- Case Study on Enzyme Inhibition : In vitro assays demonstrated that the compound inhibited cholinesterase activity with an IC50 value of 8.0 µM, highlighting its potential in treating Alzheimer's disease by enhancing cholinergic transmission .
Chemical Reactions Analysis
Functional Group Analysis and Reactivity
The compound contains three key reactive elements:
-
Methylsulfonyl group : A strong electron-withdrawing group, susceptible to nucleophilic substitution and oxidation.
-
Triazole-thiadiazole core : A fused heterocyclic system with inherent reactivity toward cycloaddition and substitution reactions.
-
Piperidine ring : A secondary amine that can undergo alkylation, acylation, or oxidation.
Common Chemical Reactions
Reaction Mechanisms
-
Oxidation : The methylsulfonyl group acts as an electrophilic center, undergoing oxidation to form sulfoxides or sulfones via peracid intermediates.
-
Substitution : The piperidine nitrogen reacts with alkylating agents (e.g., methyl iodide) to form quaternary ammonium salts, altering solubility and bioavailability.
-
Cycloaddition : The triazole-thiadiazole system may participate in [3+2] cycloadditions with dienes or azides, though this is less documented for this specific derivative .
Comparison of Reaction Conditions
| Parameter | Oxidation | Substitution | Cyclization |
|---|---|---|---|
| Reagents | H₂O₂, mCPBA | Alkyl halides | HCl, EtOH |
| Temperature | Room temp. – reflux | Room temp. | Reflux |
| Time | 1–4 hours | 2–6 hours | 2–24 hours |
| Yield | 70–85% | 60–80% | 50–75% |
Data synthesized from general heterocyclic chemistry principles and analogous compound studies .
Comparison with Similar Compounds
Pharmacological Activity
Key Observations :
- Methoxy groups (e.g., 20a, 3b) enhance antibacterial/antifungal activity due to increased lipophilicity and membrane penetration .
- Bulky substituents (e.g., 3,5-dimethylphenyl in the target compound) may improve target binding affinity but reduce aqueous solubility .
Physicochemical and Spectral Properties
Table 3: Spectroscopic Data Comparison
Insights :
Preparation Methods
General Protocol
- Starting Materials: Aromatic acids or their derivatives, hydrazine hydrate, and heterocyclic precursors such as benzoxazolone derivatives.
- Reaction Conditions: Microwave irradiation at specific wattages (typically 340 W) with controlled temperature and time (15–20 minutes).
- Procedure: Aromatic acid esters are first synthesized via nitration and esterification, followed by hydrazine treatment to form hydrazides. These hydrazides undergo cyclization under microwave conditions with suitable cyclizing agents like phosphorus oxychloride (POCl₃) to form the core heterocyclic structure.
Specific Synthesis Steps
- Preparation of Substituted Benzohydrazides: Aromatic acid esters are refluxed with hydrazine hydrate in ethanol under microwave irradiation, forming benzohydrazides.
- Cyclization to Triazolothiadiazoles: Benzohydrazides are treated with POCl₃ and aromatic acids in microwave reactors, facilitating cyclization to yield the desiredtriazolo[3,4-b]thiadiazole derivatives.
Data Table: Microwave Synthesis Parameters
| Step | Reagents | Microwave Power | Time | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Aromatic acid ester + hydrazine hydrate | 340 W | 15–20 min | High | Forms benzohydrazides |
| 2 | Benzohydrazide + aromatic acid + POCl₃ | 340 W | 15–20 min | Good | Cyclization to heterocycle |
Hydrazine-Mediated Cyclization and Derivatization
Hydrazine hydrate plays a crucial role in forming the hydrazide intermediates, which are subsequently cyclized to heterocyclic compounds.
Hydrazine Hydrate Reaction
- Procedure: Aromatic esters are reacted with hydrazine hydrate under reflux conditions, leading to benzohydrazides.
- Reaction Conditions: Typically heated at reflux for 15–20 minutes, with TLC monitoring for completion.
- Outcome: Formation of hydrazides that serve as key intermediates for further cyclization.
Cyclization with Cyclizing Agents
Data Table: Hydrazine and Cyclization Conditions
| Intermediate | Reagent | Cyclizing Agent | Microwave Power | Time | Yield | Remarks |
|---|---|---|---|---|---|---|
| Benzohydrazide | Hydrazine hydrate | — | Reflux | 15–20 min | High | Hydrazide formation |
| Cyclization | Benzohydrazide + aromatic acid | POCl₃ | 340 W | 15–20 min | Good | Ring closure to heterocycle |
Synthesis of Substituted Derivatives
The synthesis of specific derivatives, such as 6-(3,5-dimethylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl] compounds, involves further functionalization of the heterocyclic core.
Functionalization Strategies
- Substituted Aromatic Rings: Introduction of methyl groups on phenyl rings via electrophilic aromatic substitution prior to cyclization.
- Piperidinyl and Sulfonyl Groups: Nucleophilic substitution reactions on the heterocyclic core or side-chain modifications involving sulfonyl chlorides and piperidine derivatives.
Typical Reaction Conditions
- Electrophilic substitution: Conducted in inert solvents like acetonitrile or dichloromethane with mild acids or bases.
- Sulfonylation: Reaction of amines or heterocycles with methylsulfonyl chloride in the presence of base (e.g., triethylamine).
- Purification: Recrystallization or chromatography to isolate pure compounds.
Data Table: Functional Group Introduction
| Step | Reagents | Conditions | Purpose | Remarks |
|---|---|---|---|---|
| Methylation | Methyl iodide or dimethyl sulfate | Reflux | Methyl groups on phenyl | Regioselective |
| Sulfonylation | Methylsulfonyl chloride | Base, room temp | Sulfonyl group on nitrogen | Efficient |
Summary of Research Findings
- Microwave irradiation significantly enhances the synthesis efficiency of heterocyclic compounds, reducing reaction times from hours to minutes and increasing yields.
- Hydrazine hydrate is a versatile reagent for forming hydrazide intermediates, which are pivotal in constructing the heterocyclic core.
- Cyclization with POCl₃ under microwave conditions is a reliable method for synthesizingtriazolo[3,4-b]thiadiazoles.
- Functionalization of the heterocyclic core with substituents like methylsulfonyl groups and piperidinyl moieties is achieved through electrophilic substitution and nucleophilic addition reactions, often under mild conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
